8-Hydroxy Aliskiren Fumarate (2:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy Aliskiren Fumarate (2:1) is a derivative of Aliskiren, a direct renin inhibitor used primarily for the treatment of hypertension. Aliskiren works by inhibiting the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure. The addition of the 8-hydroxy group and the fumarate salt form enhances its solubility and bioavailability, making it a more effective therapeutic agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy Aliskiren Fumarate (2:1) involves several key steps:
Starting Material: The synthesis begins with the preparation of Aliskiren, which involves the use of chiral starting materials such as L-pyroglutamic acid.
Fumarate Salt Formation: The final step involves the formation of the fumarate salt by reacting Aliskiren with fumaric acid in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production of 8-Hydroxy Aliskiren Fumarate (2:1) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of Aliskiren using optimized reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Salt Formation: The purified Aliskiren is then reacted with fumaric acid to form the fumarate salt, followed by drying and packaging.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy Aliskiren Fumarate (2:1) undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy Aliskiren Fumarate (2:1) has several scientific research applications:
Chemistry: Used as a model compound for studying renin inhibitors and their interactions with biological targets.
Biology: Investigated for its effects on cellular pathways and its potential as a therapeutic agent for hypertension.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating high blood pressure.
Wirkmechanismus
8-Hydroxy Aliskiren Fumarate (2:1) exerts its effects by inhibiting the enzyme renin. Renin is responsible for the conversion of angiotensinogen to angiotensin I, which is further converted to angiotensin II by angiotensin-converting enzyme. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting renin, 8-Hydroxy Aliskiren Fumarate (2:1) reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aliskiren: The parent compound, which lacks the 8-hydroxy group and fumarate salt form.
Enalapril: An angiotensin-converting enzyme inhibitor used for hypertension.
Losartan: An angiotensin II receptor blocker used for hypertension.
Uniqueness
8-Hydroxy Aliskiren Fumarate (2:1) is unique due to its direct inhibition of renin, which provides a more complete suppression of the renin-angiotensin-aldosterone system compared to angiotensin-converting enzyme inhibitors and angiotensin II receptor blockers. The addition of the 8-hydroxy group and fumarate salt form enhances its solubility and bioavailability, making it a more effective therapeutic agent .
Eigenschaften
CAS-Nummer |
1438401-04-7 |
---|---|
Molekularformel |
C₆₄H₁₁₀N₆O₁₈ |
Molekulargewicht |
1251.59 |
Synonyme |
(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ,η-dihydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.